molecular formula C17H17N3O4S B5500856 6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one

6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5500856
M. Wt: 359.4 g/mol
InChI Key: DUVKOFNNPCUZBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like benzoxazinones and their derivatives, including those with pyridinyl and pyrrolidinyl groups, often involves multi-step synthetic routes. For example, the synthesis of a pyridinyl-containing benzoxazine was achieved through the Mannich condensation of specific precursors, demonstrating the intricate methods required to incorporate such functional groups into a benzoxazine framework (Lin et al., 2014). Similarly, electrochemical radical cascade cyclizations have been employed to synthesize sulfonated 4H-3,1-benzoxazines, showcasing advanced techniques in constructing benzoxazine rings with sulfonate functionalities (He et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by complex interactions and bonding patterns. For instance, in the case of a synthesized compound with a benzoxazine ring, extensive intermolecular hydrogen bonding and pi-pi stacking interactions were observed, contributing to the stability and crystalline structure of the compound (Hwang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving benzoxazinone derivatives can be quite diverse, ranging from ring-opening reactions facilitated by specific functional groups to complex rearrangements. The presence of pyridinyl groups, for example, can catalyze the ring opening of benzoxazines, indicating the reactive nature of such structures and their potential in various chemical transformations (Lin et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, density, and thermal behavior, are often closely related to their molecular structure. The detailed crystallographic analysis can reveal information about the packing, density, and intermolecular interactions within the crystalline matrix (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and solubility, are influenced by the specific functional groups present in the molecule. For instance, sulfonated benzoxazines exhibit distinct chemical behaviors due to their sulfonate groups, which could impact their solubility and potential applications in various domains (He et al., 2020).

Scientific Research Applications

  • Drug Delivery Systems : A study by Mattsson et al. (2010) explored the use of a water-soluble metalla-cage for the delivery of lipophilic pyrenyl derivatives, including biologically relevant structures. These host-guest systems demonstrated increased cytotoxicity against human ovarian A2780 cancer cells compared to the empty cage, suggesting potential applications in targeted drug delivery (Mattsson et al., 2010).

  • Chemical Synthesis : Furukawa et al. (1983) described the selective ipso-substitution in the pyridine ring, which can be applied to synthesize new types of macrocycles containing both oxa- and thia-bridges. This research provides insights into the synthesis of complex chemical structures involving pyridinyl-containing compounds (Furukawa et al., 1983).

  • Material Science Applications : A study by Lin et al. (2014) investigated the unusual curing behaviors of a pyridinyl-containing benzoxazine with epoxy resins. This research contributes to the understanding of polymer chemistry and material science, particularly in the context of thermal properties and solubility (Lin et al., 2014).

  • Antibacterial Activity : Research by Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials with potent activity against both Gram-positive and Gram-negative bacteria. This study is significant in the development of new antibacterial agents (Taguchi et al., 1992).

  • Organic Chemistry and Crystallography : Chinnakali et al. (2007) described the molecular structure of trans-1-ethyl-4,4,10-trimethyl-2-tosyl-1,2,3,3a,4,11b-hexahydro-11H-pyrrolo[3,4-c]pyrano[5,6-c]quinolin-11-one, contributing to the field of organic chemistry and crystallography (Chinnakali et al., 2007).

  • Theoretical and Computational Chemistry : Fahim and Ismael (2021) conducted a theoretical investigation and molecular docking study on some antimalarial sulfonamides, including COVID-19 drug research. This research provides insights into drug design and computational chemistry (Fahim & Ismael, 2021).

properties

IUPAC Name

6-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-17-11-24-16-7-6-12(10-14(16)19-17)25(22,23)20-9-3-5-15(20)13-4-1-2-8-18-13/h1-2,4,6-8,10,15H,3,5,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVKOFNNPCUZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one

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